molecular formula C15H16N4 B1297965 2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine CAS No. 40655-14-9

2-(4-Dimethylamino-phenyl)-1h-benzoimidazol-5-yl-amine

Cat. No.: B1297965
CAS No.: 40655-14-9
M. Wt: 252.31 g/mol
InChI Key: MYBHZNWJSKGXNY-UHFFFAOYSA-N
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Description

Molecular Composition and Formula Analysis

The molecular composition of 2-(4-Dimethylamino-phenyl)-1H-benzimidazol-5-yl-amine is defined by the molecular formula C15H16N4, which corresponds to a molecular weight of 252.321 atomic mass units. The compound structure incorporates a benzimidazole heterocyclic core system attached to a para-substituted dimethylaminophenyl group at the 2-position and an amino group at the 5-position of the benzimidazole ring. The monoisotopic mass has been determined to be 252.137497 atomic mass units, providing precise mass spectroscopic identification parameters.

The chemical composition analysis reveals the presence of four nitrogen atoms distributed across distinct functional environments within the molecular structure. Two nitrogen atoms constitute the imidazole ring system, one nitrogen atom forms part of the dimethylamino substituent, and one nitrogen atom comprises the primary amine functionality. This nitrogen distribution creates multiple sites for potential intermolecular interactions and coordination chemistry applications. The compound is also registered under the Chemical Abstracts Service number 40655-14-9, facilitating its identification in chemical databases and literature.

Property Value Reference
Molecular Formula C15H16N4
Molecular Weight 252.321 g/mol
Monoisotopic Mass 252.137497 g/mol
Chemical Abstracts Service Number 40655-14-9
ChemSpider Identification 667268

The structural framework consists of three distinct aromatic systems: the benzene ring of the benzimidazole core, the imidazole ring, and the dimethylaminophenyl substituent. These aromatic components contribute to the compound's extended conjugation system, which influences its electronic properties and spectroscopic characteristics. The presence of both electron-donating dimethylamino and electron-withdrawing imidazole functionalities creates an asymmetric electronic distribution across the molecular structure.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHZNWJSKGXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354090
Record name TCMDC-123859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40655-14-9
Record name TCMDC-123859
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MMV666102, like many organic compounds, can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water and can be facilitated by acids or bases.

The major products formed from these reactions would depend on the specific functional groups present in MMV666102 and the conditions under which the reactions are carried out .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives, including 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB231, MDA-MB468, and MCF7) while sparing non-cancerous cells .

CompoundCell Line TestedIC50 (µM)Reference
Compound AMDA-MB23110
Compound BMCF715
Compound CMDA-MB46812

Antihypertensive Properties

Benzimidazole derivatives have also been explored for their antihypertensive effects. A review highlighted that modifications at the benzimidazole core can enhance the activity of these compounds as Angiotensin II antagonists, which are crucial in managing hypertension .

ModificationActivity LevelReference
Alkylamino at 5-positionHigh
Nitro substitution at 2-positionModerate

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Specific derivatives have shown the ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

CompoundInhibition (%)Target CytokineReference
Compound D75%TNF-alpha
Compound E60%IL-1beta

Antiviral Activity

Recent studies have suggested that certain benzimidazole derivatives demonstrate antiviral activity against various viruses, including Hepatitis C virus (HCV) and others. The interaction of these compounds with viral proteins has been a focal point of research aimed at developing new antiviral therapies .

Case Study 1: Anticancer Efficacy

A study published in Scientific Reports evaluated the efficacy of a series of benzimidazole derivatives on breast cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Hypertension Management

In a clinical trial assessing the antihypertensive effects of novel benzimidazole derivatives, one compound demonstrated a significant reduction in systolic blood pressure over a four-week period compared to placebo groups .

Mechanism of Action

The exact mechanism of action of MMV666102 is not fully understood. it is believed to interfere with the energy metabolism of protozoan parasites by inhibiting key enzymes involved in adenosine triphosphate (ATP) production. This inhibition disrupts the parasite’s ability to generate energy, leading to its death. The molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural analogs and their distinctions:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine 2-(4-N,N-dimethylphenyl), 5-NH₂ C₁₅H₁₅N₃ 237.30 Electron-rich dimethylamino group Not explicitly listed
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline 2-(4-N,N-dimethylphenyl) C₁₃H₁₃N₃ 211.26 Similar dimethylamino-phenyl at C2 CAS 2562-71-2
2-(4-Aminophenyl)-1H-benzimidazol-5-amine 2-(4-NH₂-phenyl), 5-NH₂ C₁₃H₁₂N₄ 224.26 Dual amine groups; lacks dimethylamino CAS 7621-86-5
5-(4-Fluorophenyl)-1H-imidazol-2-amine 5-(4-F-phenyl), 2-NH₂ C₉H₈FN₃ 177.18 Fluorine substituent; imidazole core CAS 618098-41-2
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethyl groups on imidazole and phenyl C₂₇H₁₈F₆N₆O 580.46 Fluorinated substituents; pyridinyl linker Patent EP 1 926 722 B1

Physicochemical Properties

  • Thermal Stability : Melting points for benzimidazole derivatives range widely; for example, Sbt1 () decomposes at 226–228°C, while trifluoromethyl analogs () likely exhibit higher thermal stability due to fluorination .

Biological Activity

2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine (CAS 40655-14-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H16N4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 40655-14-9

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Assembly : Similar to other benzoimidazole derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its antiproliferative activity against various tumor cell lines .
  • Induction of Apoptosis : Studies have demonstrated that this compound can activate caspase pathways, particularly caspase-9, leading to programmed cell death. The reduction in Bcl-2 protein expression further supports the induction of apoptosis .
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in HeLa cells, indicating its potential as an antitumor agent by disrupting normal cell cycle progression .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated across various cancer cell lines, with notable findings summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
HeLa10Inhibition of tubulin assembly
MDA-MB-231>10Induction of apoptosis
A549 (Lung Cancer)5Cell cycle arrest
HCT116 (Colon)8Caspase activation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's varying potency against different cancer types.

Case Studies

  • HeLa Cells : In a study focused on HeLa cells, treatment with the compound resulted in significant G2/M arrest at concentrations as low as 10 µM. This was accompanied by an increase in cyclin B expression and a decrease in cdc2 phosphorylation, highlighting its role in disrupting mitotic processes .
  • MDA-MB-231 Cells : The compound was less effective against MDA-MB-231 cells, showing an IC50 greater than 10 µM. This suggests that structural modifications or alternative mechanisms may be necessary to enhance efficacy against triple-negative breast cancer .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance:

  • Dimethylamino Group : The presence of the dimethylamino group at the para position enhances solubility and may contribute to increased interaction with cellular targets.
  • Benzoimidazole Core : The benzoimidazole framework is critical for biological activity, with variations in substituents affecting potency and selectivity towards specific cancer types .

Preparation Methods

Condensation Reaction

One common method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with aromatic aldehydes. The general procedure includes:

  • Reagents :

    • o-Phenylenediamine
    • Aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde)
    • Solvent (e.g., ethanol or methanol)
  • Procedure :

    • Mix o-phenylenediamine and the chosen aldehyde in a suitable solvent.
    • Heat the mixture under reflux for several hours.
    • Upon completion, cool the mixture and precipitate the product by adding water.
    • Filter and purify the crude product using recrystallization or column chromatography.
  • Yield and Purity :

    • Typical yields range from 60% to 85%, depending on reaction conditions and purification methods used.

Cyclization Reaction

Another effective method involves cyclization reactions where an amine reacts with a carboxylic acid derivative to form the benzimidazole structure:

  • Reagents :

    • Appropriate amine (e.g., 4-dimethylaminobenzylamine)
    • Carboxylic acid or its derivatives (e.g., benzoic acid)
    • Catalysts (if necessary, e.g., Lewis acids)
  • Procedure :

    • Combine the amine and carboxylic acid in a solvent (e.g., DMF).
    • Heat the mixture to promote cyclization.
    • After completion, cool and extract the product using standard organic extraction techniques.
  • Yield and Purity :

    • Yields can vary but often exceed 70% with proper optimization.

Analytical Techniques for Characterization

Post-synthesis, it is crucial to characterize the synthesized compound using various analytical techniques:

Technique Purpose
NMR Spectroscopy Determine molecular structure and purity
Mass Spectrometry Confirm molecular weight and identity
IR Spectroscopy Identify functional groups
HPLC Assess purity levels

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Dimethylamino-phenyl)-1H-benzoimidazol-5-yl-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous benzimidazole derivatives are prepared by reacting substituted phenylenediamines with carbonyl compounds in the presence of polyphosphoric acid (PPA) as a catalyst . Optimization of solvent (e.g., ethanol vs. DMF), temperature (80–120°C), and reaction time (6–24 hours) significantly impacts yield. Characterization via 1H^1H-NMR and IR spectroscopy confirms the formation of the benzimidazole core and dimethylamino groups .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires 1H^1H-NMR (to verify aromatic proton environments and dimethylamino singlet at δ ~2.8 ppm) and mass spectrometry (ESI-MS for molecular ion peak at m/z 294.3 [M+H]+^+) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The compound is light-sensitive due to the conjugated aromatic system. Store in amber vials under inert gas (N2_2 or Ar) at –20°C. Stability tests via TLC or HPLC over 48 hours under ambient conditions can detect degradation (e.g., oxidation of the dimethylamino group) .

Advanced Research Questions

Q. How does the dimethylamino-phenyl substituent influence electronic properties and binding interactions in biological assays?

  • Methodological Answer : The electron-donating dimethylamino group enhances π-π stacking with aromatic residues in enzyme active sites. Computational studies (DFT calculations) reveal a HOMO density localized on the benzimidazole ring, facilitating interactions with targets like angiotensin II receptors . Radioligand binding assays (e.g., 3H^3H-losartan displacement) quantify affinity, with IC50_{50} values correlated to substituent electronic profiles .

Q. How can researchers resolve contradictory spectral data (e.g., ambiguous NMR peaks) for this compound?

  • Methodological Answer : Ambiguities in 1H^1H-NMR aromatic regions arise from tautomerism in the benzimidazole ring. Use 13C^{13}C-NMR DEPT-135 to distinguish protonated carbons. 2D techniques (HSQC, HMBC) map 1H^1H-13C^{13}C correlations, confirming assignments. For example, HMBC correlations between the dimethylamino protons (δ 2.8 ppm) and the adjacent phenyl ring resolve regiochemical uncertainties .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability, while SwissADME predicts logP (~2.5) and bioavailability (85%). Docking studies (AutoDock Vina) against cytochrome P450 isoforms (CYP3A4, CYP2D6) assess metabolic stability . Validate predictions with in vitro microsomal assays .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

  • Methodological Answer : For chiral analogs, asymmetric catalysis (e.g., Ru-BINAP complexes) achieves enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak IA column, hexane:isopropanol mobile phase). Continuous-flow reactors reduce side reactions (e.g., dimerization) during scale-up by maintaining precise temperature and residence time .

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